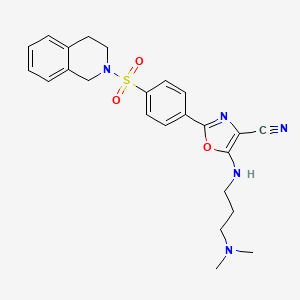

2-(4-((3,4-二氢异喹啉-2(1H)-基)磺酰)苯基)-5-((3-(二甲氨基)丙基)氨基)恶唑-4-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a complex organic molecule with several functional groups. It contains a dihydroisoquinoline group, a sulfonyl group, an oxazole group, and a nitrile group. These functional groups suggest that the compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence a compound’s properties .科学研究应用

合成和衍生物形成

四氢喹啉衍生物的合成:Elkholy 和 Morsy (2006) 的一项研究概述了 2-氨基-4-苯基-5,6,7,8-四氢喹啉-3-腈的合成,展示了其对各种试剂的反应性,并强调了其形成具有抗菌特性的多种化学衍生物的潜力 (Elkholy 和 Morsy,2006)。

异喹啉的形成:Harcourt 和 Waigh (1971) 证明了从甲氧基苄氨基乙腈中形成 1,2-二氢异喹啉-4(3H)-酮,揭示了这些化合物的稳定性和氧化潜力 (Harcourt 和 Waigh,1971)。

异喹啉的简便合成:Shang 等人(2020 年)开发了一种无金属的一锅法合成 3-氨基异喹啉,表明了合成该化合物和相关结构的有效途径 (Shang 等人,2020)。

催化和反应机理

- 催化合成:Jun He 等人(2016 年)探索了 4-溴-1,2-二氢异喹啉的催化合成,表明在形成与该化合物相关的复杂结构时使用铑催化剂 (Jun He 等人,2016)。

生物学特性和应用

抗真菌特性:Gholap 等人(2007 年)研究了 2-氨基-5-氧代-4-苯基-5,6,7,8-四氢喹啉-3-腈及其类似物的抗真菌活性,揭示了这些化合物的潜在生物学应用 (Gholap 等人,2007)。

解痉活性:Vitali、Impicciatore 和 Plazzi (1982) 报道某些苄基异喹啉衍生物表现出解痉活性,突出了这些化合物的治疗潜力 (Vitali、Impicciatore 和 Plazzi,1982)。

作用机制

Target of Action

The primary target of this compound is the human aldo-keto reductase family 1 member C3 (AKR1C3) . AKR1C3 is a key regulator for hormone activity and plays crucial roles in the occurrence of various hormone-dependent or independent malignancies .

Mode of Action

The compound interacts with its target, AKR1C3, in a unique way. The tetrahydroquinoline moiety of the compound is accommodated inside the SP1 pocket of AKR1C3 and interacts favorably with surrounding residues . This interaction results in a high inhibition selectivity .

Pharmacokinetics

Similar compounds with a dimethylaminopropylamine (dmapa) moiety are known to be used in the preparation of various pharmacologically active medicinally important compounds .

Result of Action

The result of the compound’s action is the inhibition of AKR1C3, which can lead to changes in hormone activity and potentially impact the progression of hormone-dependent or independent malignancies .

未来方向

The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promise as a drug, for example, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

属性

IUPAC Name |

2-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-5-[3-(dimethylamino)propylamino]-1,3-oxazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O3S/c1-28(2)14-5-13-26-24-22(16-25)27-23(32-24)19-8-10-21(11-9-19)33(30,31)29-15-12-18-6-3-4-7-20(18)17-29/h3-4,6-11,26H,5,12-15,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAPSLCWMOHEAGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chlorophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide](/img/structure/B2917322.png)

![1-(3-chloro-4-methylphenyl)-3-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2917323.png)

![8-[(2E)-2-[(2-Hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2917327.png)

![2-Chloro-1-methyl-6-nitro-1H-benzo[d]imidazole](/img/structure/B2917331.png)

![1-(3,4-dimethylphenyl)-6-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)

![2,2-diphenyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2917344.png)